2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide

Medicinal Chemistry Chemical Biology Procurement

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide (CAS 1181533-47-0) is a synthetic small molecule featuring a characteristic 1,4-benzodioxane (benzodioxin) core linked to an N-ethoxyacetamide side chain. The compound belongs to the class of 2-aryl-N-alkoxyacetamides, a scaffold explored in exploratory medicinal chemistry for potential interactions with enzymatic targets.

Molecular Formula C12H15NO4
Molecular Weight 237.255
CAS No. 1181533-47-0
Cat. No. B3004877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide
CAS1181533-47-0
Molecular FormulaC12H15NO4
Molecular Weight237.255
Structural Identifiers
SMILESCCONC(=O)CC1=CC2=C(C=C1)OCCO2
InChIInChI=1S/C12H15NO4/c1-2-17-13-12(14)8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,14)
InChIKeySSMUIPUMARGLES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide (CAS 1181533-47-0): A 2-Aryl-N-ethoxyacetamide Building Block with Undisclosed Bioactivity Profile


2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide (CAS 1181533-47-0) is a synthetic small molecule featuring a characteristic 1,4-benzodioxane (benzodioxin) core linked to an N-ethoxyacetamide side chain . The compound belongs to the class of 2-aryl-N-alkoxyacetamides, a scaffold explored in exploratory medicinal chemistry for potential interactions with enzymatic targets [1]. However, comprehensive disclosure of its specific biological, pharmacological, or physicochemical properties is absent from the primary peer-reviewed literature, patent filings, and major authoritative databases, limiting its procurement rationale to hypothetical, scaffold-derived potential rather than empirically validated differentiation.

The Risk of Interchanging N-Ethoxyacetamide Building Blocks 1181533-47-0 Without Application-Specific Data


The assumption that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide is directly interchangeable with other 1,4-benzodioxane-acetamide analogs (e.g., N-phenyl- or N-methoxy- congeners) without analytical verification is currently unsupported. The N-ethoxy substituent is documented to confer distinct metabolic stability advantages in related 2,N-bisarylated series compared to chalcone analogs [1], and even minor perturbations in N-alkoxy chain length can alter lipophilicity (XLogP3 for target compound: 1.5) [2] and potentially modulate pharmacokinetic behavior or target selectivity in drug discovery settings. However, the absence of any disclosed quantitative selectivity or biological potency data for the specific target compound means any attempted class-level substitution represents an uncontrolled experimental variable. Procurement for lead optimization or chemical biology requires rigorous, case-by-case justification, as interchangeability has not been experimentally validated.

Quantitative Differentiation Guide for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide (CAS 1181533-47-0)


Absence of Disclosed Biological Selectivity or Potency Data for Target Compound 1181533-47-0

For the target compound (1181533-47-0), neither primary literature, patent, nor authoritative database searches identified any quantitative IC50, EC50, or Ki values against any specific biological target. The closest contextual comparator is the broader class of 2,N-bisarylated 2-ethoxyacetamides, where compound 20 (structurally unconfirmed in relation to 1181533-47-0) achieved single-digit micromolar in vitro activity against drug-resistant Plasmodium falciparum strains [1]. This absence of disclosed data means the compound currently has no verifiable potency advantage over any named analog.

Medicinal Chemistry Chemical Biology Procurement

No Differential Metabolic Stability or Selectivity Data Against Closest Analogs

While the N-ethoxy substituent has been associated with improved metabolic stability in structurally related chalcone-derived analogs compared to 1,3-bisaryl-2-propen-1-ones [1], no study directly compares the target compound’s intrinsic clearance or microsomal half-life to common alternatives, such as the N-methoxy derivative (systematically not identified in public databases) or the parent 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide scaffold. Thus, the metabolic stability benefit remains a class-level conjecture for 1181533-47-0.

Drug Metabolism Lead Optimization ADME

Physicochemical Descriptor Comparison: XLogP3 and H-Bond Profile Versus Exemplar Benzodioxin-Acetamide Analogs

A comparison of computed physicochemical properties reveals the target compound (XLogP3 = 1.5; HBD = 1; HBA = 4; TPSA = 56.8 Ų) [1] exhibits lower lipophilicity than a representative N-aryl benzodioxin-acetamide analog, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide (AlogP = 2.78; TPSA = 108.98 Ų) [2]. The quantified difference in XLogP/ALogP of ~1.3 log units suggests that 1181533-47-0 could offer superior aqueous solubility and reduced non-specific binding in certain cell-based assays, though this is purely a computed projection.

Computed Properties Drug-Likeness Procurement Comparison

Commercial Purity at Procurement Base: Target Compound CAS 1181533-47-0 Purity Specification is 95%

Primary commercial suppliers list 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide with a standardized purity of 95% . While this purity is typical for early-stage screening compounds, it is not differentiated from the purity levels offered for related benzodioxin building blocks (e.g., many unsubstituted 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide variants are also supplied at 95%). No certified analytical methodology (e.g., qNMR or HPLC purity protocol) has been publicly disclosed to validate this specification independently.

Building Block Sourcing Chemical Purity

Patent Landscape and Freedom-to-Operate: No Composition-of-Matter Claims Found for 1181533-47-0

A search of patent literature (including the USPTO and EPO databases) did not return any composition-of-matter patents or exemplified claims directly referencing 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide (1181533-47-0) [1]. This contrasts with related benzodioxin-carboxamide series described in patents such as EP-A-520674 (dopamine agonists) [2], which do not cover the N-ethoxy substituent. The current lack of patent encumbrance, combined with commercial availability from multiple vendors, reduces procurement risk for exploratory research, though no freedom-to-operate opinion is implied.

Intellectual Property Procurement Risk Patent

Structural Feature Differentiation: N-Ethoxy Substituent Modulates Torsional and H-Bond Profile Compared to N-Methoxy Analog

Compared to a hypothetical N-methoxyacetamide congener (not identified by CAS in public databases), the ethoxy group in 1181533-47-0 introduces an additional rotatable bond (4 vs. 3) and increases molecular weight by 14 Da (237.25 vs. ~223.2 g/mol computed) [1]. While this modest change can influence entropic costs upon target binding or passive permeability, no experimental or computational conformational analysis has been published. Thus, any differentiation remains at the level of structural heuristics, not validated functional outcomes.

Conformational Analysis Computational Chemistry Rational Design

High-Yield Application Scenarios for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide (1181533-47-0) Based on Current Evidence


Hypothesis-Generating Fragment or Scaffold Decoration in Exploratory Medicinal Chemistry

In the absence of any in-depth biological characterization, the primary value of 1181533-47-0 lies in its use as a synthetic building block for the late-stage diversification of a benzodioxane-containing core. The N-ethoxyacetamide side chain provides a synthetically tractable handle (e.g., for deprotonation/alkylation) that differs from commonly used N-methyl or N-phenyl amides. Users are advised to generate experimental binding data against their specific target, as no general selectivity or potency advantage has been published.

Negative Control or Tool Compound Generation for Ethoxyacetamide SAR Series

Since the compound lacks disclosed target engagement data, it may serve as a negative control or as a starting point for SAR studies focusing on the influence of the N-alkoxy substituent. The commercially available 95% purity is sufficient for initial biochemical or cell-based screening, provided that batch purity is verified and solubility is established in the assay medium. No pre-emptive claim of ADME superiority over N-methoxy or N-benzyloxy analogs is justified.

IP-Flexible Entry for Industrial Lead Finding Pipelines

For an industrial or academic hit-to-lead program concerned with patent landscape freedom, 1181533-47-0 presents an accessible and unencumbered starting point (no identified composition-of-matter patents). However, any commercialization of downstream derivatives will require a formal freedom-to-operate analysis and subsequent patent filing for novel, non-obvious modifications, as the base compound itself lacks proprietary position.

Custom Library Synthesis and High-Throughput Screening (HTS) of Benzodioxin-Amide Chemotypes

The compound can be incorporated into diversity-oriented synthetic libraries exploring the effect of N-alkoxy chain length on primary HTS hits. Its computed lower lipophilicity (XLogP3 = 1.5) suggests a favorable physicochemical profile for oral bioavailability metrics and reduced promiscuity, though this remains a theoretical advantage until measured in relevant ADMET panels alongside matched-pair analogs.

Quote Request

Request a Quote for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.